tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate
Description
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-9(14)12-7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |
InChI Key |
AMAPJMDITRSEMN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC(=O)NC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)NC1 |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of this compound generally involves the reaction of tert-butyl carbamate (Boc-protected amine) with an azepane derivative that contains the ketone functionality. The stereochemical control to obtain the (3R) enantiomer is a critical aspect of the synthesis.
Synthetic Route Summary
The typical synthetic approach includes:
- Starting from an appropriately substituted azepane precursor with a ketone at the 7-position.
- Introduction of the tert-butyl carbamate protecting group on the nitrogen atom at the 3-position.
- Use of chiral starting materials or chiral catalysts to ensure the (3R) stereochemistry.
Detailed Preparation Procedure
Based on the available chemical literature and patent disclosures related to similar carbamate derivatives and azepane compounds, the following method is representative:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | N-Boc-D-Serine (chiral starting material) | Formation of mixed acid anhydride intermediate using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) as acid scavenger at low temperature (-20 to 40 °C, preferably -10 to 5 °C) in anhydrous solvent (e.g., ethyl acetate) |
| 2 | Reaction with benzylamine derivative | Condensation of the mixed anhydride with benzylamine derivative to form the Boc-protected intermediate |
| 3 | Cyclization and oxidation | Cyclization to form the azepane ring and oxidation to introduce the 7-oxo group, maintaining stereochemical integrity |
| 4 | Purification | Isolation and purification by crystallization or chromatography to obtain the (3R)-configured product |
This sequence is adapted from methods used in the synthesis of related t-butyl carbamate derivatives and azepane intermediates for pharmaceutical applications such as lacosamide synthesis.
Reaction Conditions
- Temperature: Typically maintained between -20 °C and 40 °C, with a preference for -10 °C to 5 °C to control stereochemistry and reaction rate.
- Solvent: Anhydrous ethyl acetate or similar aprotic solvents are used to maintain anhydrous conditions and facilitate condensation reactions.
- Molar Ratios: N-Boc-D-serine to isobutyl chlorocarbonate and N-methylmorpholine is maintained around 1:1.1 to 1:1.5.
- Reaction Time: Typically 3 to 5 hours for the condensation step.
Analytical Confirmation
The product's stereochemistry and purity are confirmed by:
- [^1H NMR Spectroscopy](pplx://action/followup): Characteristic chemical shifts corresponding to tert-butyl group (singlet at ~1.38 ppm), azepane ring protons, and carbamate NH.
- Mass Spectrometry (ESI-MS): Molecular ion peak consistent with [M+H]^+ at m/z 295.2 for related carbamate derivatives.
- Chiral HPLC: To verify enantiomeric purity of the (3R) isomer.
Comparative Table of Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting Material | N-Boc-D-Serine | Chiral precursor for (3R) stereochemistry |
| Acid Activator | Isobutyl chlorocarbonate (i-BuOCOCl) | Forms mixed acid anhydride intermediate |
| Base | N-Methylmorpholine (NMM) | Acid scavenger |
| Solvent | Anhydrous ethyl acetate | Maintains anhydrous conditions |
| Temperature | -20 to 40 °C (preferably -10 to 5 °C) | Controls reaction kinetics and stereochemistry |
| Reaction Time | 3 to 5 hours | Sufficient for complete condensation |
| Molar Ratios (N-Boc-D-Serine : i-BuOCOCl : NMM) | 1 : 1.1–1.5 : 1.1–1.5 | Ensures complete conversion |
Research Findings and Applications
- The (3R)-configured this compound serves as a key intermediate in the synthesis of pharmacologically active compounds such as lacosamide, an antiepileptic drug.
- The stereochemical purity of this intermediate is crucial for the biological activity of downstream products.
- Industrial synthesis employs automated reactors and continuous flow processes to optimize yield and purity at scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized carbamates .
Scientific Research Applications
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate involves its role as a protecting group. The tert-butyl group shields the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under mild acidic conditions, revealing the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Heterocyclic Ring Modifications
Piperidine vs. Azepane Rings :
Compounds like tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5) and tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate (CAS 1799311-98-0) feature six-membered piperidine rings, which are less conformationally flexible than the seven-membered azepane in the target compound. Reduced ring strain in azepane derivatives may enhance binding to larger biological targets .- Impact : Azepanes may exhibit improved solubility and metabolic stability compared to piperidines due to reduced ring tension.
- Pyrrolidinone Derivatives: tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS 1505517-05-4) contains a five-membered pyrrolidinone ring.
Substituent Effects
Fluorinated Derivatives :
Fluorine substituents, as in tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-47-9), enhance lipophilicity and metabolic resistance. The electron-withdrawing nature of fluorine can also modulate pKa values of adjacent amines, influencing binding interactions .- Trifluoromethyl groups (e.g., tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate) further enhance electronegativity and bioavailability .
Stereochemical Differences
Enantiomers such as tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1052713-48-0) and its (3S,4S)-counterpart demonstrate the critical role of stereochemistry in biological activity. The (3R)-configuration in the target compound may optimize interactions with chiral binding pockets .
Physicochemical and Pharmacokinetic Properties
While explicit data on logP, solubility, or stability are unavailable in the evidence, inferences can be drawn from structural trends:
- Lipophilicity : Fluorinated and trifluoromethylated derivatives (e.g., CAS 1052713-47-9, CAS 1523530-57-5) are likely more lipophilic than the target compound, affecting membrane permeability .
- Hydrogen Bonding: The 7-oxo group in the azepane ring may increase hydrogen-bonding capacity compared to non-ketone analogs, enhancing target affinity .
Comparative Data Table
Biological Activity
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate is a compound of significant interest in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the synthesis of biologically active molecules and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
IUPAC Name: this compound
InChI Key: AMAPJMDITRSEMN-MRVPVSSYSA-N
The biological activity of this compound is largely attributed to its role as a protecting group in organic synthesis. This compound can shield amine functionalities from unwanted reactions, allowing for selective reactions during the synthesis of complex molecules. Upon completion of reactions, the tert-butyl group can be removed under mild acidic conditions, revealing the active amine.
Biological Applications
- Pharmaceutical Synthesis : The compound is utilized as an intermediate in the development of various pharmaceuticals. Its ability to act as a protecting group makes it valuable in synthesizing compounds that require specific functional groups to remain unreacted during certain stages of synthesis .
- Agrochemical Development : It is also employed in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that require complex molecular architectures.
- Research on Neurodegenerative Diseases : Recent studies have explored its potential role in treating neurodegenerative diseases like Alzheimer's disease. For instance, compounds structurally related to this compound have shown promise as inhibitors of enzymes involved in amyloid beta aggregation, which is a hallmark of Alzheimer's pathology .
Case Study 1: Amyloid Beta Aggregation Inhibition
A study investigated the effects of similar carbamate derivatives on amyloid beta (Aβ) aggregation. It was found that these derivatives could inhibit β-secretase activity and reduce Aβ levels in vitro. The study highlighted that such compounds might offer protective effects against neuroinflammation induced by Aβ aggregates .
Case Study 2: Synthesis and Evaluation
In another research effort, this compound was synthesized and evaluated for its biological activity. The results indicated that modifications to the azepane ring could enhance its interaction with biological targets, suggesting avenues for developing more potent derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 228.29 g/mol | Protecting group; potential neuroprotective effects |
| tert-butyl N-(2-hydroxyethyl)carbamate | 202.27 g/mol | Used as a stabilizing agent in various syntheses |
| tert-butyl N-(4-hydroxyphenyl)carbamate | 218.27 g/mol | Exhibits antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
